molecular formula C3H9NO2S2 B1209593 Homothiotaurine CAS No. 40957-87-7

Homothiotaurine

Cat. No.: B1209593
CAS No.: 40957-87-7
M. Wt: 155.2 g/mol
InChI Key: YKJDKJMRUBIVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homothiotaurine (3-aminopropanethiosulfonic acid) is a sulfur-containing analogue of the neurotransmitter GABA (γ-aminobutyric acid) . This compound is of significant interest in neuroscience research due to its activity at GABAergic receptors. Studies have investigated its ability to displace [³H]GABA binding to bovine brain cortical membranes, indicating a direct interaction with GABA receptor sites . Homothiotaurine provides researchers with a valuable tool for probing the structure-activity relationships of GABA receptors, particularly the role of sulfur-based bioisosteres in ligand-receptor interactions . Its structural similarity to other taurine derivatives, such as homotaurine and homohypotaurine, makes it a relevant compound for comparative studies on receptor specificity and signaling . Research into homothiotaurine and related sulfonic acid compounds contributes to a deeper understanding of neuropharmacology and the development of receptor-specific agents . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40957-87-7

Molecular Formula

C3H9NO2S2

Molecular Weight

155.2 g/mol

IUPAC Name

3-hydroxysulfonothioylpropan-1-amine

InChI

InChI=1S/C3H9NO2S2/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7)

InChI Key

YKJDKJMRUBIVRB-UHFFFAOYSA-N

SMILES

C(CN)CS(=O)(=S)O

Canonical SMILES

C(CN)CS(=O)(=S)O

Synonyms

homothiotaurine

Origin of Product

United States

Chemical Synthesis and Derivatization of Homothiotaurine

Established Synthetic Routes from Precursor Compounds

The synthesis of homothiotaurine can be achieved through various chemical pathways, starting from different precursor molecules. These routes are designed to efficiently construct the characteristic aminopropyl group and the thiosulfonate functional group.

Synthesis from Homohypotaurine (B1221897) and Elemental Sulfur

A direct and effective method for preparing homothiotaurine involves the reaction of homohypotaurine (3-aminopropanesulfinic acid) with elemental sulfur. mdpi.com This process, rooted in the work of Cavallini and his school, demonstrates a straightforward thionation of the sulfinate group. mdpi.com

The reaction is typically carried out by dissolving homohypotaurine in a dilute alkaline solution, such as sodium hydroxide, to facilitate the deprotonation of the sulfinic acid. Finely powdered elemental sulfur is then added to the solution, and the mixture is heated under reflux, often in the presence of an alcohol like ethanol (B145695). mdpi.com The refluxing process continues until the majority of the sulfur has dissolved, indicating the formation of the thiosulfonate. mdpi.com Upon cooling, the homothiotaurine product crystallizes and can be purified through washing with solvents like carbon disulfide and ethanol to remove unreacted sulfur and other impurities. mdpi.com This method has been reported to achieve high yields, with one procedure noting a 92% yield. mdpi.com

PrecursorReagentsKey ConditionsReported Yield
HomohypotaurineElemental Sulfur (S₈), NaOH, EthanolReflux92% mdpi.com

Approaches Initiated from Homocystamine (B1208574) Derivatives

Another significant synthetic pathway to homothiotaurine starts from homocystamine. mdpi.com This approach leverages the diamine structure of homocystamine to build the required carbon-sulfur backbone. The chemical synthesis of homohypotaurine, a direct precursor to homothiotaurine as described above, also often begins with homocystamine. mdpi.com

One established protocol involves the cleavage and oxidation of L-homocystine (the oxidized dimer of homocysteine) to produce L-homocysteinesulfinic acid (L-HCSA) in the presence of copper chloride (CuCl₂) at an alkaline pH. mdpi.com While this produces the precursor to homohypotaurine, direct synthetic routes from homocystamine derivatives to homothiotaurine are also referenced in the literature, highlighting the versatility of this starting material. mdpi.com

Alternative Chemical Synthesis Methodologies

Beyond the primary routes, other methodologies exist for the synthesis of thiosulfonates like homothiotaurine. Thiosulfonates, in general, are obtained by reacting sulfinates with elemental sulfur. mdpi.com This principle can be applied to various sulfinate precursors. For instance, a similar reaction is used to produce thiotaurine (B1236693) from hypotaurine (B1206854) and elemental sulfur. mdpi.com

Furthermore, the synthesis of related compounds provides insight into alternative strategies. For example, alanine (B10760859) thiosulfonate is produced by reacting cysteinsulfinic acid with elemental sulfur, followed by precipitation as a barium salt. mdpi.com These analogous syntheses suggest that different starting amino acids with a sulfinic acid moiety could potentially be converted to their corresponding thiosulfonate derivatives through a similar reaction with elemental sulfur. The use of elemental sulfur as a sulfur-source is a common theme in the synthesis of various sulfur-containing heterocyclic compounds and thioesters, underscoring its utility in synthetic organic chemistry. rsc.orgsioc-journal.cnnih.gov

Green Chemistry Principles in Homothiotaurine Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly influencing synthetic organic chemistry. epa.govnih.govpandawainstitute.com In the context of homothiotaurine synthesis, several aspects align with or could be optimized by these principles.

The synthesis from homohypotaurine and elemental sulfur is relatively efficient, with high atom economy, a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. mdpi.comacs.org The reaction uses water and ethanol as solvents, which are generally considered greener than many halogenated organic solvents. mdpi.com

However, there are opportunities for further greening the process. For example, exploring catalytic approaches instead of using stoichiometric reagents could minimize waste. epa.gov While the described synthesis is effective, minimizing energy consumption by investigating lower reaction temperatures or alternative energy sources (like microwave or ultrasound) could enhance its environmental profile. acs.org

A notable trend in the synthesis of related compounds is the move towards bio-based syntheses. For instance, homohypotaurine has been synthesized from L-homocysteinesulfinic acid using recombinant E. coli glutamate (B1630785) decarboxylase. mdpi.com This enzymatic approach operates in water at mild conditions and avoids the use of harsh reagents, representing a significant step towards a greener synthetic route for homothiotaurine's direct precursor. mdpi.comacs.org Applying biocatalysis directly to the synthesis of homothiotaurine or its intermediates remains a promising area for future research.

Synthesis of Analogues and Stereoisomeric Products for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of homothiotaurine, chemists synthesize a variety of analogues and stereoisomeric products. nih.govresearchgate.net SAR studies involve systematically altering the chemical structure of a compound to determine which parts of the molecule are responsible for its chemical and biological activities. nih.govrsc.orgnih.gov

The synthesis of analogues could involve several modifications to the homothiotaurine scaffold:

Altering the Carbon Chain: The three-carbon (propyl) chain could be lengthened or shortened to study the effect of the distance between the amino and thiosulfonate groups.

Modifying the Amino Group: The primary amine could be converted to secondary or tertiary amines, or replaced with other functional groups, to probe the importance of the basic nitrogen atom.

Varying the Sulfur Moiety: The thiosulfonate group could be replaced with other sulfur-containing functionalities, such as a sulfonate or a thiol, to understand the role of the S-S bond.

The synthesis of stereoisomeric products is relevant when chiral centers are present in the molecule or its precursors. For example, starting the synthesis from L-homocystine introduces chirality. mdpi.com The synthesis of different stereoisomers (e.g., L- vs. D-isomers) is crucial for understanding stereospecific interactions. The synthesis of N-substituted derivatives of homocysteine thiolactone, a related cyclic compound, has been explored to create new compounds for biological testing. researchgate.net These synthetic strategies provide a library of related molecules, which are essential for detailed SAR analysis. rsc.orgnih.gov

Biochemical Pathways and Metabolism of Homothiotaurine

Overview of Homothiotaurine within Mammalian Sulfur Metabolism

Mammalian sulfur metabolism is intricate, involving amino acids like methionine and cysteine, and their derivatives such as taurine (B1682933) and hypotaurine (B1206854). Compounds with thiosulfonate groups (-S-SO₃H) are of particular interest due to their potential to act as sulfane sulfur donors and their involvement in hydrogen sulfide (B99878) (H₂S) signaling researchgate.netnih.gov. Homothiotaurine, if it possesses a thiosulfonate moiety, would fit into this category.

Precursors and Metabolic Intermediates

While direct precursors for "Homothiotaurine" are not explicitly detailed in the provided search results, related compounds offer clues. Homotaurine (3-aminopropanesulfonic acid) is structurally similar to taurine and hypotaurine nih.gov. Homocysteine is a key intermediate in methionine metabolism and is a precursor to cysteine, which then leads to taurine synthesis researchgate.netsmpdb.canih.gov. L-homocysteinesulfinic acid (L-Hcys) and homohypotaurine (B1221897) (HHT) are mentioned as related compounds mdpi.com. L-homocysteinesulfinic acid can be decarboxylated to homohypotaurine, which is the sulfinic acid analog of hypotaurine mdpi.com. The metabolic interconversion and origins of these compounds highlight the interconnectedness of sulfur amino acid metabolism. For instance, hypotaurine can be formed from cysteamine (B1669678) oxidation, and thiotaurine (B1236693) (a related thiosulfonate) can be generated from cystine or via sulfur transfer from mercaptopyruvate to hypotaurine, catalyzed by a sulfurtransferase nih.gov.

Enzymatic Pathways Potentially Involved in Biotransformation

The biotransformation of xenobiotics and endogenous compounds in mammals primarily occurs in the liver, involving enzymatic reactions such as oxidation, reduction, and conjugation alliedacademies.orgalliedacademies.orgwikipedia.org. For sulfur-containing compounds like thiosulfonates, specific enzymes might be involved in their breakdown or synthesis. Thiotaurine, a close analog, can be produced enzymatically through the oxidation of cysteamine to hypotaurine and thiotaurine in the presence of inorganic sulfur, or via sulfur transfer catalyzed by sulfurtransferases nih.gov. Mammalian H₂S production is primarily attributed to enzymes like cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST) frontiersin.orgnih.govmdpi.com. While these enzymes directly produce H₂S from amino acids, other enzymes might be involved in the synthesis or breakdown of thiosulfonates, potentially including sulfurtransferases or reductases that can cleave sulfane sulfur bonds researchgate.netnih.gov.

Spontaneous Chemical Transformations and Reactivity in Biological Milieus

Thiosulfonates, characterized by the R-S-SO₃H or R-SO₂-SR' structure, exhibit distinct chemical reactivity. Thiotaurine (2-aminoethane thiosulfonate) is described as being quite stable in the absence of thiols but can decompose to hypotaurine and elemental sulfur upon irradiation researchgate.net. In biological milieus, thiosulfonates can undergo spontaneous transformations, particularly in the presence of reducing agents or thiols nih.gov. The sulfane sulfur moiety in thiosulfonates is susceptible to nucleophilic attack, often by thiols like glutathione (B108866) (GSH), which can lead to the release of H₂S researchgate.netnih.govmedicinacomplementar.com.br. This reactivity under physiological conditions is central to their role as H₂S donors.

Role in Hydrogen Sulfide (H₂S) Signaling and Generation

Hydrogen sulfide (H₂S) is recognized as a crucial signaling molecule in mammalian physiology, influencing processes like neurotransmission, vascular tone, and inflammation nih.govmdpi.commdpi.comwikipedia.org. Compounds that can release H₂S are of significant interest for understanding and modulating these physiological roles.

Homothiotaurine as a Potential Sulfane Sulfur Donor

Thiosulfonates, including thiotaurine, are considered potential sulfane sulfur donors researchgate.netnih.gov. Sulfane sulfur refers to the sulfur atoms in polysulfides and related compounds that can be released as H₂S. If Homothiotaurine possesses a thiosulfonate group, it would likely function similarly, serving as a reservoir for sulfane sulfur that can be mobilized to generate H₂S. This donation of sulfane sulfur is critical for its potential role in protein persulfidation, a process where reactive sulfur species modify cysteine residues in proteins, thereby altering protein function researchgate.netnih.gov.

Mechanisms of H₂S Release from Thiosulfonates

The release of H₂S from thiosulfonates typically involves chemical reactions that cleave the sulfur-sulfur bond within the sulfane sulfur moiety. A primary mechanism involves nucleophilic attack by cellular thiols, such as glutathione (GSH) or cysteine, on the thiosulfonate structure researchgate.netnih.govmedicinacomplementar.com.br. This reaction can generate persulfides (R-SSH), which can then further react to release H₂S nih.govmedicinacomplementar.com.br. For example, thiotaurine releases H₂S in a thiol-dependent reaction, where cellular thiols act as catalysts researchgate.netnih.gov. Enzymatic pathways, such as those involving thiosulfate (B1220275) reductase, may also contribute to H₂S release from sulfane sulfur compounds researchgate.net. The cellular redox state, influenced by reducing agents like NADPH, also plays a role in facilitating the release of H₂S from sulfane sulfur compounds nih.gov.

Molecular Mechanisms of Action of Homothiotaurine

Modulation of Neurotransmitter Receptor Systems

Affinity and Binding Characteristics at Gamma-Aminobutyric Acid (GABA) Receptors

The interaction of homothiotaurine with Gamma-Aminobutyric Acid (GABA) receptors is primarily characterized by its ability to displace GABA binding. Research indicates that homothiotaurine exhibits affinity for GABA receptors, though its specific binding characteristics and comparative potency are detailed in relation to other related compounds.

Studies investigating the displacement of [³H]GABA binding to GABA receptors in bovine brain cortical membranes have provided comparative data for homothiotaurine against other sulfur-containing analogues of GABA, including homotaurine and homohypotaurine (B1221897). These studies suggest varying potencies among these compounds.

CompoundTarget ReceptorAssay TypeIC₅₀ ValueReference
HomotaurineGABA receptorsGABA displacement3.9 x 10⁻⁸ M nih.gov
HomohypotaurineGABA receptorsGABA displacement6.7 x 10⁻⁷ M nih.gov
HomothiotaurineGABA receptorsGABA displacement6.8 x 10⁻⁷ M nih.gov

The displacement studies indicate that homotaurine is more effective as a GABA displacer than both homohypotaurine and homothiotaurine nih.gov. While other studies have explored the affinity and binding characteristics of taurine (B1682933) and homotaurine at GABA receptors, providing detailed EC₅₀ values for evoking currents or IC₅₀ values for displacing specific radioligands researchgate.netresearchgate.netfrontiersin.orgnih.gov, direct comparative affinity data for homothiotaurine with taurine using similar assays is not extensively detailed in the provided search results. Homotaurine has also been described as a partial agonist at both GABAA and GABAB receptors with low efficacy selleckchem.com.

Specific research detailing the influence of homothiotaurine on GABAergic transmission pathways is not extensively covered in the provided search results. While related compounds like homotaurine and taurine are known to act as GABA mimetics or agonists that can modulate GABAergic signaling researchgate.netfrontiersin.orgnih.govselleckchem.comaai.org, direct evidence for homothiotaurine's specific effects on these pathways, such as altering GABAergic currents or synaptic transmission, is not explicitly presented.

Comparative Analysis with Homotaurine, Homohypotaurine, and Taurine

Potential Interactions with Glutamatergic Systems and Other Ion Channels

Information regarding the potential interactions of homothiotaurine with glutamatergic systems or other ion channels is limited within the provided search results. While some studies discuss the broader context of excitatory neurotransmission modulation by related compounds nih.gov or the interaction of GABA receptors with other systems like NMDA receptors nih.gov, direct investigations into homothiotaurine's specific effects on glutamatergic pathways or its modulation of distinct ion channels, beyond its affinity for GABA receptors, are not detailed. Homotaurine has been noted to modulate human cloned GABAC-ρ1 receptors nih.gov.

Reactive Sulfur Species and Redox Homeostasis

Participation in Thiol-Disulfide Exchange Reactions

The role of homothiotaurine in thiol-disulfide exchange reactions or its direct involvement in reactive sulfur species (RSS) and redox homeostasis is not explicitly detailed in the provided search results. General discussions highlight that RSS, which can include disulfide-S-oxides, sulfenic acids, and thiyl radicals, are predicted to modulate the redox status of biological thiols and disulfides under conditions of oxidative stress nih.govresearchgate.net. As a sulfur-containing amino acid, homothiotaurine belongs to a class of compounds whose metabolism involves sulfur transformations, which are critical for various biological functions including free radical scavenging and tissue protection researchgate.net. However, specific mechanisms or direct participation of homothiotaurine in thiol-disulfide exchange reactions are not elaborated upon in the available literature.

Antioxidant Mechanisms and Scavenging of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are byproducts of aerobic metabolism that, at elevated levels, can cause cellular damage. Antioxidant mechanisms are crucial for maintaining cellular homeostasis by neutralizing ROS nih.govfrontiersin.org. Thiosulfonates, through their ability to donate sulfane sulfur and potentially release H₂S, are implicated in antioxidant defense mdpi.comresearchgate.net. Studies on thiotaurine (B1236693) have demonstrated its capacity to reduce ROS production. For instance, thiotaurine was shown to cause a dose-dependent decrease in the respiratory burst of phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated neutrophils, indicating a role in mitigating oxidative stress researchgate.net. Hydrogen sulfide (B99878) itself is recognized as a potent antioxidant, capable of scavenging ROS and reactive nitrogen species researchgate.net. This suggests that homothiotaurine, as a thiosulfonate, may also exert antioxidant effects through similar pathways, either directly or via H₂S generation.

Impact on Protein Persulfidation and Other Post-Translational Modifications

Protein persulfidation, also known as sulfhydration, is a post-translational modification where a thiol group (-SH) is added to cysteine residues of target proteins, often mediated by hydrogen sulfide (H₂S) researchgate.netnih.govmdpi.comnih.gov. This modification can alter protein function and is considered a key signaling mechanism for H₂S researchgate.netmdpi.com. Research suggests that thiotaurine may modulate neutrophil activation by persulfidating target proteins, such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH) researchgate.netresearchgate.netnih.gov. This implies that homothiotaurine, sharing the thiosulfonate structure, could also participate in protein persulfidation, thereby influencing cellular processes regulated by this modification. The sulfane sulfur atom in thiosulfonates is highly reactive and labile, contributing to their potential role in sulfur transfer reactions and protein modifications mdpi.com.

Intracellular Signaling Pathways and Cellular Responses

The influence of homothiotaurine on cellular processes extends to cell viability, inflammatory responses, and the modulation of enzyme activities and gene expression.

Effects on Cell Viability and Apoptosis in Cellular Models

Apoptosis, or programmed cell death, is a critical cellular process. Studies on thiotaurine have indicated its ability to modulate apoptosis in human neutrophils. Specifically, thiotaurine was found to hinder spontaneous neutrophil apoptosis, with 100 μM thiotaurine inducing a 55% inhibition of caspase-3 activity researchgate.netresearchgate.netnih.gov. This effect was comparable to that of H₂S and was further enhanced in the presence of reduced glutathione (B108866) (GSH) researchgate.netnih.gov. These findings suggest that homothiotaurine may also play a role in regulating cell survival and apoptosis, potentially through mechanisms involving sulfur donation or H₂S signaling.

Table 1: Thiotaurine's Impact on Apoptosis in Human Neutrophils

Treatment/ConditionMeasured ParameterResultReference
100 μM ThiotaurineCaspase-3 Activity55% Inhibition researchgate.netnih.gov
100 μM Thiotaurine + 1 mM GSHCaspase-3 ActivityIncreased Inhibition researchgate.netnih.gov

Influence on Inflammatory Modulating Agents and Leukocyte Activation

Leukocyte activation and inflammatory responses are complex processes involving cellular signaling and the production of inflammatory mediators frontiersin.orgnih.govbiorxiv.orgmdpi.comfrontiersin.org. Research on thiotaurine has highlighted its anti-inflammatory properties, particularly its effects on neutrophils. Thiotaurine has been shown to inhibit PMA-induced activation of human neutrophils and reduce ROS production researchgate.netresearchgate.netnih.gov. Specifically, 100 μM thiotaurine induced a 64.4% inhibition of ROS production in PMA-activated cells researchgate.net. Thiotaurine's effects appear to be more pronounced on PMA-stimulated neutrophils compared to those stimulated by fMLP, suggesting a potential interference with the Protein Kinase C (PKC)-dependent pathway researchgate.net. Furthermore, thiotaurine has been observed to decrease the expression of glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in activated neutrophils, a finding confirmed by Western blot analysis, indicating a role in modulating leukocyte energy metabolism researchgate.netnih.gov. These findings suggest that homothiotaurine may also possess immunomodulatory properties, influencing inflammatory pathways and leukocyte function.

Table 2: Thiotaurine's Effect on ROS Production in Activated Neutrophils

Treatment/ConditionMeasured ParameterResultReference
PMA-stimulated Human Neutrophils + 100 μM ThiotaurineROS Production64.4% Inhibition researchgate.net

Potential Modulation of Enzyme Activities and Gene Expression

Sulfur-containing biomolecules are known to play roles in the modulation of enzyme activity and the regulation of gene expression mdpi.comresearchgate.net. While specific studies detailing homothiotaurine's direct impact on enzyme activities or gene expression are limited, the general properties of thiosulfonates suggest potential involvement. As noted, thiotaurine has been associated with changes in the expression of proteins like GAPDH in activated leukocytes researchgate.netnih.gov. This observation, coupled with the known roles of sulfur compounds in cellular signaling, indicates a potential for homothiotaurine to influence enzymatic pathways and gene regulatory networks. Further research is needed to elucidate these specific mechanisms for homothiotaurine.

Compound List:

Homothiotaurine

Taurine

Hypotaurine (B1206854)

Thiotaurine

Hydrogen Sulfide (H₂S)

Glyceraldehyde 3-phosphate Dehydrogenase (GAPDH)

Glutathione (GSH)

Phorbol 12-myristate 13-acetate (PMA)

Formyl-methionyl-leucyl-phenylalanine (fMLP)

Analytical Methodologies for Research on Homothiotaurine

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating complex mixtures into their individual components. colby.edu This is achieved by distributing the components between a stationary phase and a mobile phase that moves through the system. neu.edu.tr For a compound like homothiotaurine, various chromatographic methods are employed for its isolation and analysis.

Historically, paper chromatography and paper electrophoresis have served as foundational methods for the separation and identification of amino acids and their derivatives. colby.edugoogle.com.sv These techniques are effective for separating homothiotaurine from structurally similar compounds, such as its precursor homohypotaurine (B1221897). researchgate.netresearchgate.net

In paper chromatography, a specialized paper acts as the stationary phase. ijnrd.org Separation occurs based on the differential partitioning of compounds between the paper and a solvent (the mobile phase) that moves up the paper. This allows for the differentiation of homothiotaurine from related substances based on their distinct migration rates. researchgate.net

Paper electrophoresis, or zone electrophoresis, separates molecules based on their charge and size by applying an electric field across a paper strip saturated with a buffer. colby.edu This method has been successfully used to separate homothiotaurine and homohypotaurine, demonstrating its utility in distinguishing between these closely related sulfur-containing compounds. researchgate.netresearchgate.net

Ion-exchange chromatography (IEX) is a powerful and widely used technique for the high-resolution purification and analysis of charged molecules like homothiotaurine. cytivalifesciences.combio-works.com The principle is based on the reversible electrostatic interaction between a charged molecule and an oppositely charged stationary phase, or resin. cytivalifesciences.combio-works.com This method is highly selective, offers high sample loading capacity, and is crucial in various stages of purification. purolite.com

The process generally involves four key steps:

Equilibration: The ion-exchange column is prepared with a buffer to set the desired starting conditions. cytivalifesciences.com

Sample Application: The sample containing homothiotaurine is loaded onto the column at a low ionic strength, allowing the target molecule to bind to the resin. cytivalifesciences.com

Elution: The conditions are altered, typically by increasing the salt concentration or changing the pH of the buffer, which disrupts the electrostatic interactions and releases the bound molecules. cytivalifesciences.com Different molecules elute at different salt concentrations based on their charge, allowing for effective separation.

Regeneration: Any remaining bound substances are washed off the column to prepare it for subsequent use. cytivalifesciences.com

Research has demonstrated that ion-exchange chromatography can effectively separate homothiotaurine from homohypotaurine, making it a reliable method for its purification and analysis. researchgate.netresearchgate.net Depending on the pH of the buffer, homothiotaurine can carry a net charge, enabling its separation via either anion or cation exchange chromatography. lcms.cz

Table 1: Key Stages of Ion-Exchange Chromatography for Homothiotaurine Purification
StageDescriptionPurpose
EquilibrationThe column is flushed with a buffer to establish a specific pH and ionic strength.Prepares the stationary phase for sample binding.
Sample Application & WashThe sample is loaded onto the column, and unbound materials are washed away.Binds the target molecule (homothiotaurine) to the resin.
ElutionA gradient of increasing salt concentration or a change in pH is applied to the column.Releases homothiotaurine from the resin for collection.
RegenerationThe column is washed with a high-salt buffer to remove all remaining molecules.Cleans the column for reuse.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are state-of-the-art analytical methods that provide exceptional sensitivity and specificity for the detection and quantification of compounds in complex biological matrices. researchgate.netnih.gov This technique is particularly well-suited for analyzing molecules like homothiotaurine.

The process involves two main stages. First, the sample is injected into a liquid chromatograph, where homothiotaurine is separated from other components in the mixture. A common approach is reversed-phase chromatography using a C18 column. nih.gov Following chromatographic separation, the compound is introduced into a mass spectrometer. nih.gov The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification and quantification.

LC-MS/MS methods have been developed for the quantitative determination of structurally related compounds like homocysteine, demonstrating high precision and reliability. nih.gov These methods often utilize deuterated internal standards to ensure accuracy. nih.gov The performance of such an assay is characterized by its linearity, precision (intra-day and inter-day coefficients of variation), and limit of detection. nih.govjfda-online.com

Table 2: Representative Performance Characteristics of an LC-MS/MS Method for Small Amine-Containing Sulfonic Acids
ParameterTypical ValueDescription
Linearity (R²)>0.98Indicates a strong correlation between concentration and instrument response over a defined range. thermofisher.com
Intra-day Precision (CV)<3.5%Measures the consistency of results within the same day. nih.gov
Inter-day Precision (CV)<6.5%Measures the consistency of results across different days. nih.gov
Limit of Detection (LOD)Low µg/kg or ng/mLThe lowest concentration of the analyte that can be reliably detected. jfda-online.comthermofisher.com

Ion-Exchange Chromatography for Purification and Analysis

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of chemical compounds, including homothiotaurine. researchgate.netespublisher.com These methods study the interaction between matter and electromagnetic radiation to provide detailed information about molecular structure, functional groups, and molecular weight. researchgate.netespublisher.com

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ionized molecules. It is used to determine the precise molecular weight and elemental formula of homothiotaurine. chemrxiv.orgsciepub.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. researchgate.net For homothiotaurine, IR analysis would confirm the presence of key functional groups such as the amine (N-H) and sulfonic acid (S=O) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the exact structure of an organic molecule. 1H NMR and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete mapping of the molecule's carbon-hydrogen framework. chemrxiv.orgnih.gov

Together, these methods provide a comprehensive chemical fingerprint of homothiotaurine, confirming its identity and purity.

Table 3: Application of Spectroscopic Techniques in Homothiotaurine Characterization
TechniqueInformation ProvidedRelevance to Homothiotaurine
Mass Spectrometry (MS)Molecular weight and elemental formula.Confirms the molecular formula (C₃H₉NO₃S₂).
Infrared (IR) SpectroscopyPresence of specific functional groups.Identifies characteristic vibrations of N-H (amine) and S=O (sulfonic acid) bonds.
Nuclear Magnetic Resonance (NMR)Arrangement of atoms and connectivity.Elucidates the precise 3-aminopropane-1-sulfonic acid structure.

Biochemical Assays for Functional Characterization

To understand the biological role of homothiotaurine, researchers employ various biochemical assays. biorxiv.org These assays are designed to investigate the interaction of the compound with biological targets such as receptors and enzymes. axxam.com

Receptor binding assays are a cornerstone for characterizing the interaction between a ligand (like homothiotaurine) and a receptor. nih.govnih.gov Radioligand displacement assays are a common format used to determine the binding affinity of an unlabeled test compound. merckmillipore.comgiffordbioscience.com

The principle of this assay is competitive binding. giffordbioscience.com A specific radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (often in the form of cell membranes). universiteitleiden.nleurofinsdiscovery.com The assay is run in the presence of varying concentrations of the unlabeled test compound (homothiotaurine). Homothiotaurine competes with the radioligand for the same binding site on the receptor. researchgate.net

After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters that trap the receptor-bound complex. giffordbioscience.com The radioactivity on the filters is then measured using a scintillation counter. A high concentration of homothiotaurine will displace more of the radioligand, resulting in lower radioactivity. The data are used to calculate the half-maximal inhibitory concentration (IC₅₀), which can then be converted to an inhibition constant (Ki). The Ki value represents the affinity of the test compound for the receptor. universiteitleiden.nl

Table 4: Representative Data from a Radioligand Displacement Assay
Test CompoundTarget ReceptorRadioligandBinding Affinity (Ki)
HomothiotaurineGABAᴀ Receptor[³H]MuscimolHypothetical Value (e.g., 5 µM)
Compound X (Control)GABAᴀ Receptor[³H]MuscimolHypothetical Value (e.g., 50 nM)
*Values are for illustrative purposes to demonstrate typical output from such an assay. Actual values would be determined experimentally.

Measurement of H₂S Production and Sulfane Sulfur Release

Homothiotaurine is recognized as a thiosulfonate, a class of compounds containing a highly reactive sulfane sulfur atom. mdpi.com This sulfane sulfur can be reduced to hydrogen sulfide (B99878) (H₂S) by thiols or transferred to other sulfur atoms, implicating it in H₂S signaling pathways. mdpi.com The analytical methods to quantify these processes are crucial for understanding the bioactivity of homothiotaurine.

Hydrogen Sulfide (H₂S) Measurement:

The production of H₂S from precursor compounds is a key area of investigation. Several methods are employed to detect and quantify this gaseous signaling molecule.

Monobromobimane (B13751) (MBB) Method with RP-HPLC: A sensitive protocol for discretely measuring H₂S pools involves selective liberation, trapping, and derivatization. Acid-labile H₂S is released by acidifying the sample, volatilized, and then trapped in a basic buffer where it reacts with monobromobimane (MBB). The resulting derivative is then quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). sfrbm.org

Colorimetric Assays: A common method involves the reaction of H₂S with bismuth trichloride (B1173362), which forms a black precipitate of bismuth sulfide. nih.gov This allows for a visual and quantifiable measure of H₂S production. nih.gov Another approach utilizes the formation of a stable blue product when H₂S reacts with N,N-dimethyl-p-phenylenediamine sulfate (B86663) in the presence of ferric chloride, with the absorbance measured spectrophotometrically.

Gas Chromatography (GC): This technique can be used for the direct measurement of H₂S in the headspace of a reaction mixture. mdpi.com

Sulfane Sulfur Release Measurement:

Sulfane sulfur refers to sulfur atoms with a neutral oxidation state bonded to other sulfur atoms. The release and transfer of these species are critical to the biological function of compounds like homothiotaurine.

Fluorescence Spectroscopy and Microscopy: Fluorescent probes are powerful tools for visualizing and quantifying sulfane sulfurs in biological systems. mdpi.com Probes like SSP4 can be used to measure the release of sulfane sulfur over time. For instance, in one study, the release of sulfane sulfur from a precursor compound was monitored by aliquoting the reaction solution at various time points into a testing solution containing the fluorescent probe SSP4 and the surfactant CTAB. frontiersin.org The resulting fluorescence provides a quantitative measure of sulfane sulfur concentration. frontiersin.org

Sulfite Reaction Method: A reliable method for quantifying total sulfane sulfur involves its reaction with sulfite. nih.gov Under specific conditions of heat and pH, sulfane sulfur quantitatively converts to thiosulfate (B1220275), which can then be derivatized and quantified. nih.gov This method has been successfully applied to various biological samples, including bacteria, yeast, mammalian cells, and different animal tissues. nih.gov

AnalyteMethodologyPrincipleDetection
Hydrogen Sulfide (H₂S)Monobromobimane (MBB) MethodAcid-labile H₂S is released, trapped in a basic buffer, and derivatized with MBB. sfrbm.orgRP-HPLC sfrbm.org
Hydrogen Sulfide (H₂S)Bismuth Trichloride ReactionH₂S reacts with bismuth trichloride to form a black precipitate. nih.govVisual/Spectrophotometric nih.gov
Sulfane SulfurFluorescent Probe (e.g., SSP4)The probe reacts with sulfane sulfur, leading to a change in fluorescence. mdpi.comfrontiersin.orgFluorescence Spectroscopy/Microscopy mdpi.comfrontiersin.org
Sulfane SulfurSulfite Reaction MethodSulfane sulfur is converted to thiosulfate by reaction with sulfite. nih.govDerivatization and Quantification nih.gov

Assays for Oxidative Stress Markers and Cellular Viability

Assays for Oxidative Stress Markers:

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them. biocompare.com This can lead to damage of lipids, proteins, and nucleic acids. biocompare.comnih.gov Various markers are used to quantify this damage.

Lipid Peroxidation: Malondialdehyde (MDA) is a major end-product of the peroxidation of polyunsaturated fatty acids and a widely used marker of oxidative stress. nih.govabcam.com The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring MDA, where MDA reacts with thiobarbituric acid to produce a red product that can be measured colorimetrically or fluorometrically. nih.govabcam.com Other markers of lipid peroxidation include 4-hydroxynonenal (B163490) (4-HNE) and F2-isoprostanes. biocompare.com

Protein Oxidation: The oxidation of proteins can lead to the formation of protein carbonyls (PCs). nih.gov These can be measured using the 2,4-dinitrophenylhydrazine (B122626) (DNPH) method, where DNPH reacts with PCs to form dinitrophenylhydrazone products that can be analyzed spectrophotometrically. nih.gov

DNA/RNA Damage: 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is one of the most common markers for oxidative DNA damage. biocompare.comabcam.com It can be measured by methods such as high-performance liquid chromatography (HPLC) with electrochemical detection (ECD), enzyme-linked immunosorbent assay (ELISA), and immunohistochemistry. biocompare.comnih.gov

Antioxidant Capacity: The total antioxidant capacity of a sample can be assessed using assays like the Trolox equivalent antioxidant capacity (TEAC) assay or the oxygen radical absorbance capacity (ORAC) assay. abcam.com The levels of specific antioxidants, such as the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), can also be determined. abcam.com

Marker CategorySpecific MarkerCommon AssayPrinciple
Lipid PeroxidationMalondialdehyde (MDA)TBARS Assay nih.govabcam.comMDA reacts with thiobarbituric acid to form a colored product. nih.govabcam.com
Protein OxidationProtein Carbonyls (PCs)DNPH Method nih.govDNPH reacts with protein carbonyls to form a measurable product. nih.gov
DNA/RNA Damage8-hydroxy-2'-deoxyguanosine (8-OHdG)ELISA, HPLC-ECD biocompare.comnih.govAntibody-based detection or chromatographic separation and electrochemical detection. biocompare.comnih.gov
Antioxidant CapacityTotal Antioxidant CapacityTEAC, ORAC abcam.comMeasures the ability of antioxidants in a sample to neutralize a standard radical. abcam.com

Cellular Viability Assays:

Tetrazolium Reduction Assays (MTT, XTT, WST-1): These colorimetric assays are based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan (B1609692) product. sigmaaldrich.comnih.gov The amount of formazan produced is proportional to the number of viable cells. nih.gov

Resazurin (B115843) Reduction Assay: Similar to tetrazolium assays, this fluorometric assay uses the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543) by viable cells.

Luminescent ATP Assay: The amount of intracellular ATP is a direct indicator of metabolically active, viable cells. sigmaaldrich.compromega.com This assay uses luciferase to catalyze the oxidation of luciferin (B1168401) in the presence of ATP, producing light that is proportional to the ATP concentration. sigmaaldrich.compromega.com

Live/Dead Staining: These assays use a combination of fluorescent dyes to simultaneously identify live and dead cells. thermofisher.comsigmaaldrich.com For example, Calcein-AM can stain live cells green, while a cell-impermeant dye like propidium (B1200493) iodide stains the nuclei of dead cells red. thermofisher.comsigmaaldrich.com

Assay TypePrincipleDetection Method
MTT AssayReduction of a yellow tetrazolium salt to purple formazan by metabolically active cells. sigmaaldrich.comnih.govSpectrophotometer sigmaaldrich.com
XTT AssayReduction of XTT to a water-soluble orange formazan product by actively respiring cells. sigmaaldrich.comSpectrophotometer sigmaaldrich.com
Luminescent ATP AssayQuantification of ATP, an indicator of metabolically active cells, using a luciferase reaction. sigmaaldrich.compromega.comLuminometer promega.com
Live/Dead Staining (e.g., Calcein-AM/Propidium Iodide)Simultaneous staining of live cells (green fluorescence) and dead cells (red fluorescence) based on membrane integrity and esterase activity. thermofisher.comsigmaaldrich.comFluorescence Microscopy/Flow Cytometry sigmaaldrich.com

Preclinical Research Models and Approaches for Investigating Homothiotaurine

In Vitro Cellular Models

In vitro cellular models offer controlled environments to study the direct effects of compounds on specific cell types, allowing for the dissection of molecular mechanisms without the complexities of a whole organism.

Primary human cells are directly isolated from tissues and are considered more physiologically relevant than immortalized cell lines as they retain more characteristics of their in vivo counterparts stemcell.com. Endothelial cells, which form the inner lining of blood vessels, are critical for vascular health and are frequently used to study cardiovascular function, drug effects, and responses to oxidative stress cellapplications.comnih.gov.

Research investigating Homohypotaurine (B1221897) (HHT), a compound closely related to Homothiotaurine, has utilized primary human umbilical vein endothelial cells (HUVECs) mdpi.com. In one study, HHT was tested in vitro on HUVECs and found to provide a statistically significant recovery from cytotoxic effects induced by hydrogen peroxide (H2O2). This suggests that HHT, and potentially related compounds like Homothiotaurine, may possess protective properties against oxidative damage in endothelial cells mdpi.com.

Cell ModelCompound TestedInducing AgentObserved Effect of CompoundSignificance
Primary Human Umbilical Vein Endothelial Cells (HUVECs)Homohypotaurine (HHT)Hydrogen Peroxide (H2O2)Recovery from cytotoxic effects induced by H2O2. HHT was found to be more effective than Homotaurine (OT).Statistically Significant

Immortalized cell lines, derived from primary cells but engineered or selected for continuous proliferation, provide a consistent and abundant source of cells for research. They are valuable for studying cellular processes, drug screening, and disease modeling, despite potential differences from primary cells nih.gov.

Studies on Homohypotaurine (HHT) have also employed immortalized cell lines, specifically rat cardiomyoblasts (H9c2 cells) mdpi.com. Similar to the findings in primary HUVECs, HHT demonstrated a statistically significant protective effect in rat cardiomyoblasts when exposed to hydrogen peroxide-induced cytotoxicity. This indicates a potential role for HHT, and by extension Homothiotaurine, in mitigating oxidative stress in cardiac cells mdpi.com.

While neuroblastoma cell lines are utilized in cancer research cancer.orgnih.govnih.gov, no direct studies linking Homothiotaurine or Homohypotaurine to these specific models were identified in the conducted searches.

Cell ModelCompound TestedInducing AgentObserved Effect of CompoundSignificance
Rat Cardiomyoblasts (H9c2)Homohypotaurine (HHT)Hydrogen Peroxide (H2O2)Recovery from cytotoxic effects induced by H2O2. HHT was found to be more effective than Homotaurine (OT).Statistically Significant

Three-dimensional (3D) cell culture systems, including organoids, are increasingly recognized for their ability to better mimic the complex in vivo microenvironment and cellular interactions compared to traditional 2D cultures thermofisher.commdpi.comworldhealthexpo.com. These models are employed in various fields, including neurobiology and cancer research, to provide more physiologically relevant data. However, no direct research linking Homothiotaurine or its close analogs to these advanced 3D systems or organoid models was found in the performed searches.

Co-culture models involve the simultaneous culturing of two or more cell types to investigate cell-cell communication and interactions, which are crucial for understanding tissue function and disease pathogenesis nih.govmerckmillipore.comfrontiersin.orgmdpi.commdpi.comresearchgate.net. These models are vital for recapitulating complex biological processes. However, the current literature review did not yield any studies that have used co-culture models to investigate Homothiotaurine or related compounds.

Advanced 3D Cell Culture Systems and Organoids

In Vivo Animal Models

In vivo animal models are critical for assessing the systemic effects, pharmacokinetics, and efficacy of compounds within a living organism, providing a bridge between cellular studies and human clinical trials.

Rodent models, particularly mice and rats, are extensively used in neurobiological research due to their genetic similarity to humans, well-characterized physiology, and amenability to experimental manipulation nih.govnih.govcyagen.com. These models are instrumental in studying neurological disorders, behavior, and the mechanisms underlying brain function.

While Homothiotaurine's direct application in rodent models for neurobiological investigations was not found in the searches, the related compound Homohypotaurine (HHT) has been investigated in the context of its precursor, homocysteine, which is implicated in neurological and psychiatric disorders mdpi.com. Homocysteine metabolism and its effects on cellular viability, particularly in endothelial cells and cardiomyoblasts, have been studied nih.govmdpi.comnih.govfrontiersin.org. The potential neuroprotective or neuromodulatory roles of compounds like Homothiotaurine or Homohypotaurine would likely be explored using rodent models that exhibit relevant neurological phenotypes or are subjected to specific neurochemical challenges. However, specific research findings for Homothiotaurine in this context were not identified.

Despite extensive searches using targeted keywords related to Homothiotaurine and its preclinical investigation in the context of oxidative stress, inflammation, translational relevance, and integrative strategies, no scientific literature was found that specifically addresses Homothiotaurine within these research areas.

The provided search results contain general information on oxidative stress and inflammation, various preclinical models (cell lines and animal models), and discussions on translational relevance and integrative research approaches. However, none of the retrieved snippets offer specific research findings, data, or mechanistic insights directly pertaining to Homothiotaurine in relation to the requested sections:

Future Research Directions for Homothiotaurine

Elucidation of Undiscovered Biochemical Pathways

Current understanding of homothiotaurine's biochemical roles is largely centered on its structural similarity to GABA and its potential as an H2S donor. However, it is plausible that homothiotaurine engages with other, as yet undiscovered, metabolic or signaling pathways. Future research should aim to systematically map these potential interactions. This could involve broad metabolomic analyses in cells and organisms treated with homothiotaurine, coupled with proteomic studies to identify novel protein targets or altered protein functions. Investigating its influence on various cellular processes, such as energy metabolism, oxidative stress response, or inflammatory signaling, could reveal previously unrecognized biochemical pathways that homothiotaurine modulates bmrb.iocreative-proteomics.comglbrc.org. Understanding these broader metabolic impacts is crucial for a holistic view of its biological activity.

Comprehensive Structural and Functional Characterization of Receptor Interactions

While homothiotaurine is known to interact with GABA receptors, a comprehensive understanding of its binding affinity, selectivity, and the downstream functional consequences across a wider array of potential receptor targets is still developing. Future studies should focus on detailed structural analyses of homothiotaurine's interaction with various receptors, including G-protein coupled receptors (GPCRs) and ion channels, beyond the GABAergic system. Techniques such as X-ray crystallography, cryo-electron microscopy, and advanced biophysical methods can provide atomic-level insights into these interactions nih.govnih.govfrontiersin.orgresearchgate.net. Functional assays, including electrophysiology and cell-based reporter systems, are needed to characterize the precise modulatory effects (e.g., agonism, antagonism, allosteric modulation) on these receptors and their associated signaling cascades. Such detailed characterization is essential for understanding its specificity and potential off-target effects.

Exploration of Novel Mechanisms beyond H2S Signaling and GABAergic Modulation

The established roles of homothiotaurine in H2S signaling and GABAergic modulation, while significant, may not encompass its full spectrum of biological activity. Future research should actively seek to identify and validate novel mechanisms of action. This could involve investigating its potential to interact with other neurotransmitter systems, modulate enzyme activity independent of H2S production, or influence cellular processes through direct chemical interactions. For instance, exploring its effects on cellular redox balance or its potential to act as a signaling molecule in non-neuronal tissues could uncover new therapeutic avenues mdpi.comnih.govfrontiersin.org. Understanding these alternative pathways is critical for a complete picture of homothiotaurine's pharmacology.

Development of Advanced Analytical Techniques for In Vivo Detection

Accurate and sensitive detection of homothiotaurine within biological systems is paramount for pharmacokinetic studies and for understanding its distribution and metabolism. Current analytical methods may require enhancement for robust in vivo quantification. Future efforts should focus on developing and validating advanced analytical techniques, such as highly sensitive liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods, specifically tailored for homothiotaurine in complex biological matrices like plasma, tissues, and cerebrospinal fluid emerypharma.comnih.govomicsonline.orgresearchgate.net. The development of novel biosensors or imaging probes for real-time monitoring of homothiotaurine levels in living organisms would represent a significant advancement, enabling more precise pharmacokinetic and pharmacodynamic profiling.

Design and Synthesis of Homothiotaurine Derivatives with Enhanced Specificity

To optimize homothiotaurine's therapeutic profile, the design and synthesis of novel derivatives with improved specificity and potency are highly desirable. Future research should focus on structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activity. This could involve synthesizing a library of homothiotaurine analogs with modifications to its core structure, side chains, or sulfur-containing moiety. The goal would be to create derivatives that exhibit enhanced binding to specific targets, improved metabolic stability, or reduced off-target interactions, thereby minimizing potential side effects and maximizing therapeutic efficacy researchgate.netnih.govnih.govjneonatalsurg.comekb.eg. Computational modeling and in silico screening can aid in the rational design of such derivatives.

Application in Complex Preclinical Models to Understand Systemic Effects

While homothiotaurine has shown promise in various in vitro and simpler in vivo models, its systemic effects in more complex, disease-relevant preclinical models require thorough investigation. Future research should involve the application of homothiotaurine in a range of animal models that mimic human diseases, such as neurodegenerative disorders, metabolic syndromes, or inflammatory conditions. These studies should aim to elucidate its broad physiological impact, including its effects on different organ systems, its interaction with the immune system, and its potential to influence disease progression or remission. Such comprehensive preclinical testing is essential for translating its therapeutic potential into clinical applications.

Compound List:

Homothiotaurine

Gamma-aminobutyric acid (GABA)

Hydrogen sulfide (B99878) (H2S)

Q & A

Q. How can researchers validate Homothiotaurine’s target engagement in complex biological systems (e.g., 3D organoids, in vivo models)?

  • Methodological Answer : Use activity-based protein profiling (ABPP) with clickable probes to confirm target binding in situ. In vivo, employ pharmacodynamic biomarkers (e.g., phosphorylation status via Western blot). For organoids, integrate single-cell RNA sequencing (scRNA-seq) to map heterogeneity in drug response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.